tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is also known by its CAS number 1196147-27-9 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate” can be represented by the InChI code:1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3
. This indicates the presence of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate” include a molecular weight of 226.32 g/mol . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Chemistry and Properties
The chemistry and properties of compounds related to tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate have been explored in various studies. For instance, research on the variability in the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes reveals insights into the preparation, properties, and potential applications of similar compounds. This study highlights the importance of understanding the spectroscopic properties, structures, and biological activities of these compounds, suggesting areas for future research, including unknown analogues (Boča, Jameson, & Linert, 2011).
Synthetic Applications
The use of tert-butanesulfinamide for the synthesis of N-heterocycles via sulfinimines is a significant area of research. This approach provides a general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the development of natural products and therapeutically relevant molecules (Philip et al., 2020).
Environmental and Biodegradation Studies
The study of ethyl tert-butyl ether (ETBE) in soil and groundwater presents a parallel to understanding the environmental behavior and degradation pathways of similar tert-butyl compounds. It highlights microbial capabilities to degrade these compounds aerobically, underlining the potential environmental impact and biodegradation mechanisms (Thornton et al., 2020).
Role in Plant Defense Mechanisms
Research into proline and pyrroline-5-carboxylate metabolism in plants against pathogens reveals the intricate roles of these compounds in plant defense. This area of study sheds light on the potential bioactive roles of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate analogs in agricultural and environmental sciences (Qamar, Mysore, & Senthil-Kumar, 2015).
properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFPVXAOTXXOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856656 |
Source
|
Record name | tert-Butyl octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate | |
CAS RN |
1196147-27-9 |
Source
|
Record name | tert-Butyl octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.